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molecular formula C12H16N2O3 B8717801 6-Amino-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 897949-51-8

6-Amino-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B8717801
M. Wt: 236.27 g/mol
InChI Key: ZKMSAPYUGAWUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129411B2

Procedure details

At room temperature, an ethanolic solution (1100 mL) of 4-(3-methoxypropyl)-6-nitro-4H-benzo[1,4]oxazin-3-one (91.0 g, 0.34 mol) is treated with 6N HCl (170 mL, 1.02 mol of HCl) and powdered Fe (57.0 g, 1.02 mol), heated to 70° C., stirred for 15 h, cooled to 0° C., treated with 6N NaOH (250 mL), and filtered on a celite pad. The filtrate is diluted with CH2Cl2 (1000 mL), and the aq. layer is separated. The org. layer is washed with brine (2×300 mL), dried (Na2SO4), and evaporated to give 6-amino-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one as light brown solid.
Name
4-(3-methoxypropyl)-6-nitro-4H-benzo[1,4]oxazin-3-one
Quantity
1100 mL
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Name
Quantity
57 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][N:6]1[C:11]2[CH:12]=[C:13]([N+:16]([O-])=O)[CH:14]=[CH:15][C:10]=2[O:9][CH2:8][C:7]1=[O:19].Cl>[Fe].[OH-].[Na+]>[NH2:16][C:13]1[CH:14]=[CH:15][C:10]2[O:9][CH2:8][C:7](=[O:19])[N:6]([CH2:5][CH2:4][CH2:3][O:2][CH3:1])[C:11]=2[CH:12]=1 |f:3.4|

Inputs

Step One
Name
4-(3-methoxypropyl)-6-nitro-4H-benzo[1,4]oxazin-3-one
Quantity
1100 mL
Type
reactant
Smiles
COCCCN1C(COC2=C1C=C(C=C2)[N+](=O)[O-])=O
Name
Quantity
170 mL
Type
reactant
Smiles
Cl
Name
Quantity
57 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered on a celite pad
ADDITION
Type
ADDITION
Details
The filtrate is diluted with CH2Cl2 (1000 mL)
CUSTOM
Type
CUSTOM
Details
the aq. layer is separated
WASH
Type
WASH
Details
layer is washed with brine (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC=1C=CC2=C(N(C(CO2)=O)CCCOC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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